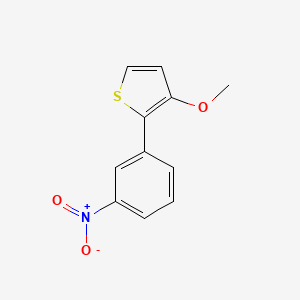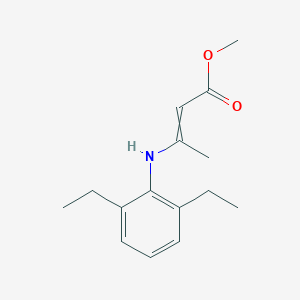
C20H22FN3O6S
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that contains various functional groups, including a fluoro-substituted benzene ring, a morpholine ring, and a sulfonyl group. It has a molecular weight of 451.468583 g/mol .
Métodos De Preparación
The synthesis of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves multiple steps. The preparation typically starts with the formation of the fluoro-substituted benzene ring, followed by the introduction of the morpholine and sulfonyl groups. The final step involves the formation of the carbamate group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a chemical bond through the addition of water. .
Aplicaciones Científicas De Investigación
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving sulfonyl and carbamate groups.
Mecanismo De Acción
The mechanism of action of ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and affecting the biological pathways they regulate. The fluoro-substituted benzene ring and the sulfonyl group play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl N-(4-{[2-fluoro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(4-{[2-chloro-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-bromo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
- Ethyl N-(4-{[2-iodo-5-(morpholine-4-sulfonyl)benzene]amido}phenyl)carbamate
These compounds share similar structures but differ in the halogen substituent on the benzene ring. The presence of different halogens can affect their chemical reactivity, biological activity, and physical properties .
Propiedades
Fórmula molecular |
C20H22FN3O6S |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
3-[2-(2-fluorophenoxy)ethoxy]-N,N-dimethyl-4-(3-methyl-2,4-dioxoimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22FN3O6S/c1-22(2)31(27,28)14-8-9-16(24-13-19(25)23(3)20(24)26)18(12-14)30-11-10-29-17-7-5-4-6-15(17)21/h4-9,12H,10-11,13H2,1-3H3 |
Clave InChI |
QJPAKOXJWCQMIM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CN(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N(C)C)OCCOC3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one](/img/structure/B12623914.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12623930.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)


![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)


![4-{1-Amino-2-[(methanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B12623985.png)

